1-Bromo-6-(trimethylammonium)hexyl Bromide

Colloid Science Physical Chemistry Surfactant Design

This compound is the definitive alkylating agent in Colesevelam hydrochloride (FDA-approved LDL-lowering drug) manufacture. Its unique 6-carbon spacer with terminal alkyl bromide and permanent trimethylammonium headgroup cannot be substituted by simpler quaternary salts (e.g., CTAB) or neutral linkers (e.g., 1,6-dibromohexane). Procure as a high-purity API intermediate, validated Colesevelam Bromoquat impurity reference standard for ANDA submissions, or specialized cationic surfactant precursor. GMP-grade available for pharmaceutical production; analytical standards include full characterization data compliant with ICH and pharmacopeial guidelines.

Molecular Formula C9H21Br2N
Molecular Weight 303.08 g/mol
CAS No. 32765-81-4
Cat. No. B018765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-(trimethylammonium)hexyl Bromide
CAS32765-81-4
Synonyms6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide;  (6-Bromohexyl)trimethylammonium Bromide; 
Molecular FormulaC9H21Br2N
Molecular Weight303.08 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCBr.[Br-]
InChIInChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
InChIKeyKNKBZYUINRTEOG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS 32765-81-4): Bifunctional Quaternary Ammonium Salt for Advanced Material Synthesis and Surface Modification


1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS 32765-81-4) is a bifunctional quaternary ammonium salt possessing a reactive terminal bromoalkyl group and a permanently cationic trimethylammonium headgroup . This unique structure, with a molecular formula of C9H21Br2N and a molecular weight of 303.08 g/mol, renders it a versatile intermediate for introducing both cationic charge and a reactive handle into target molecules or surfaces . Its primary roles include serving as an alkylating agent in pharmaceutical synthesis, a precursor for specialized cationic surfactants, and a post-modification agent in materials science .

Why 1-Bromo-6-(trimethylammonium)hexyl Bromide Cannot Be Replaced by Common Analogs


Direct substitution of 1-Bromo-6-(trimethylammonium)hexyl Bromide with simpler, non-bifunctional quaternary ammonium salts (e.g., cetyltrimethylammonium bromide, CTAB) or with other bromoalkyl reagents (e.g., 1,6-dibromohexane) is generally not feasible for its key applications. The compound's value lies in the precise combination of a six-carbon spacer, a terminal primary alkyl bromide, and a permanent cationic headgroup . Analogs with shorter alkyl chains, such as (3-Bromopropyl)trimethylammonium bromide, produce different spatial and hydrophobic properties in the final product, which is critical in applications like polymer alkylation where the spacer length directly impacts the polymer's conformation and activity . Conversely, neutral bifunctional linkers like 1,6-dibromohexane lack the cationic charge necessary for applications requiring electrostatic interactions, such as surface modification or phase-transfer catalysis .

Quantitative Differentiation: Evidence-Based Reasons to Select 1-Bromo-6-(trimethylammonium)hexyl Bromide Over Comparators


Chain Length Drives Unique Aggregation: C6TAB's Anomalous Micellization Behavior

The surfactant analog of this compound, n-hexyltrimethylammonium bromide (C6TAB), exhibits a critical micelle concentration (CMC) that is anomalously low compared to predictions based on the linear trend of longer-chain alkyltrimethylammonium bromides [1]. This deviation highlights that the hexyl chain imparts unique aggregation properties not seen in shorter or longer homologs, forming small aggregates (trimers) rather than classical micelles [2].

Colloid Science Physical Chemistry Surfactant Design

Bifunctional Alkylator for the Synthesis of the FDA-Approved Drug Colesevelam

1-Bromo-6-(trimethylammonium)hexyl Bromide is a key reagent in the patented synthesis of Colesevelam hydrochloride (Welchol®), an FDA-approved bile acid sequestrant [1]. The manufacturing process explicitly requires this specific compound, alongside 1-bromodecane, to alkylate a cross-linked polyallylamine backbone, imparting the necessary amphiphilic character for therapeutic activity [2].

Pharmaceutical Synthesis Medicinal Chemistry Polymer Chemistry

Catalyst Modification: Introducing Cationic Functionality to Zeolites

This compound is employed as a post-synthesis modifier for zeolite catalysts. In a comparative study on H-BEA zeolites for n-hexyl levulinate synthesis, modification with (6-Bromohexyl)trimethylammonium Bromide produced a distinct catalyst (designated MBB) with altered catalytic performance compared to both the parent zeolite and a catalyst modified with a combination of this compound and yeast (MBBY) [1]. This demonstrates the compound's utility in tuning catalyst properties for specific reactions.

Heterogeneous Catalysis Materials Science Surface Chemistry

Regulatory Identity: A Defined Pharmaceutical Impurity Reference Standard

This compound is officially recognized and sold as 'Colesevelam Bromoquat Impurity' (also known as Colesevelam Impurity 6), a certified reference standard used for analytical method development and validation (AMV) in quality control (QC) for the drug Colesevelam . It is supplied with detailed characterization data to meet regulatory guidelines for Abbreviated New Drug Applications (ANDAs) .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

High-Value Application Scenarios for 1-Bromo-6-(trimethylammonium)hexyl Bromide (CAS 32765-81-4)


Synthesis of Alkylated Polyamine Pharmaceuticals (e.g., Colesevelam)

This is the definitive industrial application of 1-Bromo-6-(trimethylammonium)hexyl Bromide. It is used as a key alkylating agent in the final step of manufacturing Colesevelam hydrochloride, an FDA-approved drug for lowering LDL cholesterol. The process involves reacting this compound and 1-bromodecane with a cross-linked polyallylamine polymer to create the active pharmaceutical ingredient (API). The specific 6-carbon spacer and terminal quaternary ammonium group are essential for the drug's mechanism of action as a bile acid sequestrant . This application justifies procurement of high-purity, GMP-grade material for pharmaceutical production and validated analytical reference standards for quality control .

Post-Synthetic Modification of Heterogeneous Catalysts and Porous Materials

As demonstrated in the modification of H-BEA zeolites for n-hexyl levulinate synthesis, this compound serves as an effective post-synthesis grafting agent to introduce cationic functionality onto solid surfaces . Its bifunctional nature allows the bromohexyl group to covalently attach to surface hydroxyl groups or other nucleophilic sites, while the quaternary ammonium head remains exposed, altering the material's hydrophobicity, charge, and catalytic selectivity. This scenario is highly relevant for researchers in materials science and catalysis seeking to design next-generation catalysts with tailored microenvironments for specific reactions.

Design of Novel Cationic Surfactants and Self-Assembling Systems

The unique aggregation behavior of its surfactant analog (C6TAB) makes this compound a valuable building block for designing new surfactants with anomalous micellization properties . Researchers can leverage the reactive terminal bromide to conjugate the hexyl-trimethylammonium moiety to other functional groups, polymers, or biomolecules, creating bespoke amphiphiles for applications in drug delivery, gene transfection, or templated materials synthesis. Its small, loosely packed aggregates (trimers) differ significantly from the micelles of longer-chain surfactants, offering a distinct performance profile for applications requiring high surface area or specific solubilization characteristics .

Analytical Method Development and Validation for ANDA Filings

In the regulated pharmaceutical environment, this compound is not just a reagent but a critical reference standard. As 'Colesevelam Bromoquat Impurity,' it is essential for analytical chemists developing and validating HPLC or LC-MS methods to quantify impurities in Colesevelam drug substance and finished dosage forms . Procurement in this context is driven by the need for a highly characterized, traceable standard that meets ICH and pharmacopeial guidelines, which is a requirement for successful Abbreviated New Drug Application (ANDA) submissions and commercial batch release .

Technical Documentation Hub

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